Methyl 15-methylhexadecanoate
Description
Overview of Branched-Chain Fatty Acid Methyl Esters (BCFAMEs) in Biological and Chemical Sciences
Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl branches on their linear carbon skeleton. acs.org Their methyl-esterified forms, BCFAMEs, are commonly found in nature, from bacteria to mammals, including humans. acs.orgplos.org In bacteria, BCFAs like those with iso and anteiso configurations, where the methyl group is on the penultimate or antepenultimate carbon respectively, play a crucial role in maintaining cell membrane fluidity. nih.govnih.gov In humans, BCFAs are consumed through dairy products and are present in tissues such as adipose tissue. acs.orgnih.gov Recent studies suggest their involvement in various biological processes, including potential anti-inflammatory and metabolic regulatory roles. acs.org
Significance of Methyl 15-methylhexadecanoate as a Specific BCFAME
This compound, also known as methyl isoheptadecanoate, is an iso-BCFAME, meaning it has a methyl group at the second-to-last carbon of the fatty acid chain. nih.govlarodan.com This specific structure confers particular physicochemical properties that influence its biological roles. It has been identified in various natural sources, including the aquatic plant Ceratophyllum demersum and the microalga Amphora sp. researchgate.netbioflux.com.ro Research suggests its potential as an active pharmaceutical agent and its involvement in anti-inflammatory processes. bioflux.com.ro
Current Research Landscape and Knowledge Gaps Pertaining to this compound
The current research on this compound is multifaceted, touching upon its natural occurrence, analytical detection, and potential biological activities. It has been identified as a component in various organisms and is being investigated for its pharmacological properties. researchgate.netbioflux.com.ro However, significant knowledge gaps remain. The precise biosynthetic pathways in many organisms are not fully elucidated. beilstein-journals.org While some studies point to its potential as a bioactive compound, the specific mechanisms of action are largely unknown. bioflux.com.ro Further research is needed to fully understand its metabolic fate, its interactions with other molecules, and its full range of biological functions. The development of advanced analytical techniques will be crucial in unraveling these complexities. wiley.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 15-methylhexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18(19)20-3/h17H,4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHKXOIJKIMOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334924 | |
| Record name | Methyl 15-methylhexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6929-04-0 | |
| Record name | Methyl 15-methylhexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties
The distinct characteristics of Methyl 15-methylhexadecanoate are defined by its chemical and physical properties, which are crucial for its identification and understanding its behavior in various systems.
| Property | Value | Source |
| Molecular Formula | C18H36O2 | nih.gov |
| Molecular Weight | 284.5 g/mol | nih.gov |
| Appearance | Colorless liquid | |
| Boiling Point | Approximately 250 °C | |
| Melting Point | Approximately -50 °C | |
| Density | Approximately 0.85 g/cm³ | |
| Solubility | Soluble in organic solvents like alcohols, ethers, and ketones. | caymanchem.com |
| CAS Number | 6929-04-0 | nih.gov |
Biosynthetic Pathways and Metabolic Transformations of Methyl 15 Methylhexadecanoate
Elucidation of Precursor Incorporation and Chain Elongation Mechanisms
The synthesis of branched-chain fatty acids is distinct from that of straight-chain fatty acids, primarily due to the use of branched-chain primers instead of the standard acetyl-CoA. plos.org The carbon skeleton of these primers is derived from the catabolism of branched-chain amino acids (BCAAs).
The branched-chain amino acids leucine (B10760876), isoleucine, and valine are the primary sources for the starter units required for BCFA synthesis. plos.orgresearchgate.net The catabolism of these amino acids produces specific branched-chain acyl-CoA primers, which dictates the final structure of the fatty acid.
Leucine is catabolized to form isovaleryl-CoA. This primer is used to synthesize iso-series fatty acids, which have a methyl group on the antepenultimate (ω-2) carbon. Methyl 15-methylhexadecanoate, an iso-C17 fatty acid, is a direct product of this pathway, where isovaleryl-CoA initiates the fatty acid synthesis, followed by elongation with malonyl-CoA units. plos.orgcdnsciencepub.com
Valine degradation produces isobutyryl-CoA, which serves as the primer for iso-even numbered fatty acids (e.g., iso-C14, iso-C16). plos.orgbeilstein-journals.org
Isoleucine breakdown yields α-methylbutyryl-CoA, the primer for anteiso-series fatty acids, which feature a methyl group on the penultimate (ω-1) carbon (e.g., anteiso-C15, anteiso-C17). cdnsciencepub.com
Studies in 3T3-L1 adipocytes have shown that leucine and isoleucine can contribute significantly to the lipogenic acetyl-CoA pool, while valine and isoleucine are the sole contributors to the lipogenic propionyl-CoA pool, highlighting the direct link between BCAA catabolism and fatty acid synthesis. plos.org In the actinomycete Micromonospora aurantiaca, the production of this compound was specifically observed during feeding experiments with leucine, confirming its role as the direct precursor. beilstein-journals.org
Table 1: BCAA Precursors and Corresponding Fatty Acid Series
| Precursor Amino Acid | Branched-Chain Acyl-CoA Primer | Resulting Fatty Acid Series | Example |
|---|---|---|---|
| Leucine | Isovaleryl-CoA | Iso-odd (e.g., C15, C17) | 15-methylhexadecanoic acid |
| Valine | Isobutyryl-CoA | Iso-even (e.g., C14, C16) | 14-methylpentadecanoic acid |
| Isoleucine | α-Methylbutyryl-CoA | Anteiso (e.g., C15, C17) | 14-methylhexadecanoic acid |
Deuterium (B1214612) labeling, using heavy water (D₂O), is a powerful technique for monitoring de novo fatty acid synthesis in vivo. acs.orgjove.com The deuterium from D₂O is incorporated into the growing acyl chain during synthesis, both directly and indirectly via the reduction of NADPH, a key cofactor in fatty acid elongation. jove.comnih.govacs.org This method allows for the quantitative measurement of newly synthesized fatty acids, which can be separated from pre-existing unlabeled fatty acids by gas chromatography-mass spectrometry (GC-MS). acs.orgnih.gov
A key study demonstrated the direct biosynthetic link for this compound by feeding Micromonospora aurantiaca with deuterium-labeled leucine ([²H₁₀]leucine). The isotopic label was successfully incorporated into the resulting this compound, providing definitive evidence that leucine is its precursor. beilstein-journals.org This type of tracer study is crucial for confirming metabolic pathways by tracking the flow of atoms from a specific precursor to a final product.
Role of Leucine and Valine in Branched-Chain Fatty Acid Biosynthesis
Enzymology of this compound Formation
The formation of this compound involves a series of enzymatic steps, from the creation of the branched primer to the final esterification, as well as the overarching regulation of the involved metabolic pathways.
The term "methylation" can refer to two distinct processes in the context of this compound: the incorporation of the methyl branch onto the fatty acid chain and the final esterification to form a methyl ester.
Methyl Branch Incorporation : The methyl branch at the C-15 position originates from the isovaleryl-CoA primer derived from leucine. cdnsciencepub.com The key enzymes in this initial step are the branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKAD) complex, which convert leucine into isovaleryl-CoA. plos.orgasm.org This branched primer is then used by fatty acid synthase (FAS) for subsequent elongation. nih.gov
Methyl Ester Formation : The final step is the esterification of the carboxyl group of 15-methylhexadecanoic acid with methanol (B129727) to form this compound. This reaction can be catalyzed by specific enzymes or occur under acidic conditions. vulcanchem.com
The degradation of fatty acids primarily occurs through β-oxidation in the mitochondria and peroxisomes. nih.gov However, the presence of a methyl group on the carbon chain can impede this process.
α-Oxidation : This pathway is essential for the breakdown of fatty acids with a methyl group on the β-carbon (C-3), such as phytanic acid. wikipedia.orgnepjol.info The methyl branch at this position physically blocks the formation of a double bond by acyl-CoA dehydrogenase, a key step in β-oxidation. nepjol.info α-oxidation removes a single carbon from the carboxyl end, shifting the methyl branch to a position where it no longer obstructs β-oxidation. wikipedia.orglibretexts.org
β-Oxidation : For iso-fatty acids like 15-methylhexadecanoic acid, the methyl group is located near the terminal (omega) end of the chain, far from the β-carbon. Therefore, it does not directly interfere with the initial cycles of β-oxidation. The fatty acid is activated to its acyl-CoA derivative and undergoes successive rounds of β-oxidation, releasing acetyl-CoA units until the final few carbons containing the branch are reached. nih.gov The degradation of BCFAs occurs in peroxisomes, especially for very long-chain variants. nih.govlibretexts.orgnih.gov
Table 2: Key Metabolic Pathways in BCFA Metabolism
| Metabolic Pathway | Function | Relevance to this compound | Cellular Location |
|---|---|---|---|
| α-Oxidation | Removes a single carbon to bypass β-carbon methyl branches. wikipedia.org | Not directly required, as the methyl branch is at the ω-2 position. Primarily for phytanic acid. nepjol.info | Peroxisomes |
| β-Oxidation | Sequential removal of two-carbon units (acetyl-CoA) for energy. nih.gov | The primary degradation pathway for the straight-chain portion of the molecule. nih.gov | Mitochondria, Peroxisomes |
Methylation Processes in Fatty Acid Biosynthesis
Comparative Biosynthesis Across Diverse Biological Kingdoms
The synthesis and prevalence of branched-chain fatty acids vary significantly across different life forms.
Bacteria : Many bacteria, such as Bacillus subtilis and Xanthomonas campestris, are proficient producers of BCFAs, which are major components of their cell membranes. cdnsciencepub.comfrontiersin.org They utilize the pathways primed by BCAA-derived acyl-CoAs, and the relative abundance of different BCFAs can be directly influenced by the availability of specific amino acid precursors in the growth medium. cdnsciencepub.comfrontiersin.org
Animals : In mammals, most BCFAs are obtained from the diet, particularly from dairy and ruminant fats, where they are synthesized by the gut microbiome. mdpi.com While endogenous synthesis occurs, it is generally more limited. nih.gov In ruminants like sheep and cows, the microbial populations in the rumen are responsible for the high concentrations of BCFAs found in their milk and tissues. mdpi.com In the nematode Caenorhabditis elegans, de novo synthesis of monomethyl BCFAs is essential for growth and development, highlighting their fundamental biological role in some eukaryotes. plos.org
Plants : Plants synthesize BCAAs within their plastids, which can then serve as precursors for BCFAs, although BCFAs are typically less abundant in plants compared to bacteria or ruminant animals. wikipedia.org
This comparative view underscores that while the fundamental biochemical logic of using BCAA-derived primers is conserved, the extent and regulation of BCFA synthesis are adapted to the specific physiology and environment of the organism.
Chemical Synthesis and Derivatization Methodologies for Methyl 15 Methylhexadecanoate
Established Laboratory Synthesis Routes
The final step in producing Methyl 15-methylhexadecanoate typically involves the formation of a methyl ester from its corresponding carboxylic acid, 15-methylhexadecanoic acid. This is primarily achieved through esterification or, in the context of lipid mixtures, via transesterification.
Direct esterification is the most common and straightforward method for the laboratory synthesis of pure this compound. This reaction involves the condensation of the carboxylic acid precursor, 15-methylhexadecanoic acid, with methanol (B129727) in the presence of an acid catalyst.
The general reaction is as follows: CH₃CH(CH₃)(CH₂)₁₃COOH + CH₃OH --(H⁺)--> CH₃CH(CH₃)(CH₂)₁₃COOCH₃ + H₂O
Detailed research findings indicate that acid catalysts such as sulfuric acid (H₂SO₄) or boron trifluoride (BF₃) are highly effective for this transformation. The reaction is typically conducted under reflux conditions to drive the equilibrium towards the product side by removing the water formed. For instance, a common laboratory procedure involves heating a solution of the fatty acid in methanol with a catalytic amount of sulfuric acid for several hours. An alternative method utilizes BF₃-methanol complex, which is a highly efficient esterification agent for fatty acids. The reaction mixture is then worked up by neutralization and extraction, followed by purification, often through distillation or chromatography, to yield the pure methyl ester.
| Catalyst | Reagents | Conditions | Typical Yield |
| Sulfuric Acid (H₂SO₄) | 15-methylhexadecanoic acid, Methanol | Heating under reflux | High |
| Boron Trifluoride (BF₃) | 15-methylhexadecanoic acid, Methanol | Typically room temperature or gentle warming | Very High (>95%) |
This table provides a summary of common esterification conditions for producing fatty acid methyl esters.
Transesterification is a widely used industrial and laboratory process for converting triglycerides and other lipids into fatty acid alkyl esters, most commonly FAMEs for biodiesel production. nih.gov While not typically used for synthesizing pure this compound from its triglyceride due to the rarity of the latter, the principles are relevant for its production from natural sources that may contain iso-fatty acids. The process involves reacting a lipid with an alcohol, such as methanol, in the presence of a catalyst.
The most common catalysts are basic, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), due to their high reaction rates at low temperatures. nih.gov The reaction proceeds by deprotonating the alcohol to form an alkoxide (e.g., methoxide), which then acts as a nucleophile attacking the carbonyl carbon of the ester linkage in the triglyceride.
General Transesterification Reaction Parameters:
| Parameter | Typical Range/Condition |
|---|---|
| Catalyst | NaOH, KOH (Base-catalyzed); H₂SO₄ (Acid-catalyzed) |
| Molar Ratio (Methanol:Oil) | 6:1 to 12:1 nih.govacs.org |
| Reaction Temperature | 60-65 °C (Base-catalyzed) nih.govresearchgate.net |
| Reaction Time | 1-2 hours nih.govacs.org |
This interactive table summarizes typical parameters for the base-catalyzed transesterification for FAME production.
Acid-catalyzed transesterification can also be employed, particularly when the starting material has a high content of free fatty acids. researchgate.net Lipase-mediated transesterification is another alternative that offers high stereoselectivity, which can be crucial when dealing with chiral branched-chain fatty acids. tandfonline.com
Esterification Reactions
Strategies for Selective Methylation and Branched-Chain Introduction
The key structural feature of this compound is the methyl group at the C-15 position, creating an iso-structure. The synthesis of this compound is therefore critically dependent on the synthesis of its precursor, 15-methylhexadecanoic acid.
A practical, gram-scale synthesis of long-chain iso-fatty acids, including 15-methylhexadecanoic acid (iso-C17 acid), has been developed. beilstein-journals.org One reported route starts from pentadecanolide. The synthesis involves a two-step construction of the terminal iso-propyl group. The key steps are:
Grignard Reaction: Reaction of the starting lactone with a methyl Grignard reagent (e.g., methylmagnesium bromide) to open the ring and form a diol.
Deoxygenation: Selective removal of the tertiary hydroxyl group.
Oxidation: The resulting primary alcohol is then oxidized to the corresponding carboxylic acid, 15-methylhexadecanoic acid. beilstein-journals.org
Another documented synthesis starts from ustilic acid A (15,16-dihydroxypalmitic acid). cdnsciencepub.com This process involves:
Conversion of the methyl ester of ustilic acid A to a tertiary alcohol using a methyl Grignard reagent.
Oxidation of the resulting diol to form 15-methyl-15-hydroxyhexadecanoic acid.
Treatment with hydrogen bromide to create a bromo derivative.
Hydrogenolysis with a Raney nickel catalyst to yield 15-methylhexadecanoic acid. cdnsciencepub.com
Once the branched-chain carboxylic acid is synthesized, the final methyl ester is formed via the esterification methods described in section 4.1.1.
Preparation of Analytical Standards and Deuterated Analogs for Research
High-purity analytical standards of this compound are essential for its accurate identification and quantification in complex biological and environmental samples, typically by gas chromatography-mass spectrometry (GC-MS). The preparation of these standards follows the synthetic routes described previously (Section 4.1.1 and 4.2), with an emphasis on rigorous purification, often involving multiple crystallizations or high-performance liquid chromatography (HPLC) to achieve purity levels exceeding 98%.
For advanced metabolic studies and quantitative analysis by isotope dilution mass spectrometry, stable isotope-labeled internal standards are indispensable. The preparation of deuterated analogs of this compound is a key example. A common strategy is to introduce the deuterium (B1214612) atoms during the final esterification step.
A novel method for the simultaneous analysis of fatty acids and their methyl esters utilizes in-situ derivatization with deuterated methanol (CD₃OD) and an acid catalyst like sulfuric acid. bohrium.comchromatographyonline.com This approach can be adapted for the preparative synthesis of deuterated this compound.
Synthesis of Deuterated this compound: CH₃CH(CH₃)(CH₂)₁₃COOH + CD₃OD --(H⁺)--> CH₃CH(CH₃)(CH₂)₁₃COOCD₃ + H₂O
Advanced Analytical Characterization Techniques for Methyl 15 Methylhexadecanoate
Gas Chromatography (GC) Applications in Analysis
Gas chromatography is a fundamental technique for separating and analyzing volatile compounds like Methyl 15-methylhexadecanoate. The effectiveness of this technique is highly dependent on the selection of the appropriate capillary column and the optimization of operational parameters.
Retention Time Profiling and Column Selection
The choice of the GC column's stationary phase is critical for achieving the desired separation of FAMEs. Columns with different polarities will exhibit varying selectivities towards these compounds. For the analysis of this compound, nonpolar and medium-polarity columns are commonly employed.
Agilent CP-Sil 8 CB , a medium-polarity column with a stationary phase of 5% phenyl and 95% dimethylpolysiloxane, is suitable for FAME analysis. hpst.czanalytics-shop.comacoreconsumiveis.com.br This type of column separates compounds based on their boiling points and, to a lesser extent, their polarity. Another suitable option is the Equity-1 column, which is a nonpolar column with a 100% dimethylpolysiloxane stationary phase. acoreconsumiveis.com.brhlr.ua
The retention of this compound is characterized by its Kovats Retention Index (RI), a standardized measure that is less dependent on operational variations than the absolute retention time. The experimental Kovats retention index for this compound on a standard non-polar phase has been reported as approximately 1974. nih.gov On a semi-standard non-polar phase, reported retention indices range from 1984.5 to 1996. nih.gov
Table 1: GC Column Selection for this compound Analysis
| Column Name | Stationary Phase | Polarity | Manufacturer |
| Agilent CP-Sil 8 CB | 5% Phenyl-95% Dimethylpolysiloxane | Medium | Agilent Technologies |
| Equity-1 | 100% Dimethylpolysiloxane | Nonpolar | Supelco |
This table is generated based on available data and common laboratory practices.
Optimization of GC Parameters for Methyl Ester Analysis
Achieving optimal separation and peak resolution for this compound requires careful optimization of various GC parameters. These parameters influence the compound's transit time through the column and its interaction with the stationary phase.
Key parameters to optimize include:
Oven Temperature Program: A typical program for FAME analysis starts at a lower temperature, holds for a short period, and then ramps up to a final temperature. notulaebotanicae.roarvojournals.org For instance, an initial oven temperature might be set around 45-50°C, held for 1-2 minutes, then increased at a rate of 12°C/min to 325°C and held for several minutes. lcms.cz
Carrier Gas Flow Rate: Helium is a commonly used carrier gas, with a constant flow rate of around 1 mL/min being typical. notulaebotanicae.roarvojournals.orglcms.cz
Injector Temperature and Mode: A splitless injection mode is often used for trace analysis, with an injector temperature programmed to rise to around 280-300°C. arvojournals.orglcms.cz
Column Dimensions: Columns with a length of 30 meters, an internal diameter of 0.25 mm, and a film thickness of 0.25 µm are frequently used for FAME analysis. lcms.czmdpi.com
Table 2: Example of Optimized GC Parameters for FAME Analysis
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min (constant flow) |
| Oven Program | Initial 45°C for 2 min, ramp at 12°C/min to 325°C, hold for 11 min |
| Injector Temperature | Programmed from 65°C to 280°C |
| Injection Mode | Splitless |
This table presents a representative set of parameters and may require further optimization based on the specific instrument and sample matrix.
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry, particularly when coupled with gas chromatography, is an indispensable tool for the definitive identification and quantification of this compound.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns
In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the compound. For fatty acid methyl esters, characteristic fragmentation patterns are observed.
The mass spectrum of this compound (molecular weight: 284.48 g/mol ) exhibits several key fragments. nist.gov A prominent peak is often observed at m/z 74, which corresponds to the McLafferty rearrangement of the methyl ester group. nih.gov Other significant fragments include ions at m/z 87, 143, and 241. nih.gov The molecular ion peak (M+) at m/z 284 may be weak or absent in EI spectra of long-chain FAMEs due to extensive fragmentation. jeol.com
Table 3: Characteristic EI-MS Fragments for this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Putative Fragment Identity |
| 74 | 999 | McLafferty rearrangement product |
| 87 | 704 | [CH3OCO(CH2)2]+ |
| 75 | 225 | |
| 143 | 202 | |
| 241 | 150 | [M-43]+ |
| 284 | Molecular Ion (M+) |
Relative intensities are based on data from PubChem, where the base peak is set to 999. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling
The combination of gas chromatography and mass spectrometry (GC-MS) provides a powerful two-dimensional analytical approach. notulaebotanicae.rocalstate.edumdpi.com GC separates the components of a complex mixture, and the MS provides mass spectra for the identification of each eluted compound. mdpi.comajol.info
In the analysis of biological or environmental samples, GC-MS allows for the identification of this compound even in the presence of numerous other compounds. calstate.edumdpi.comresearchgate.net The identification is confirmed by matching both the retention time and the mass spectrum of the unknown peak with those of an authentic standard or with a reference library such as the National Institute of Standards and Technology (NIST) library. calstate.eduajol.info GC-MS is widely used for the fatty acid profiling of various matrices, including oils, plant extracts, and microbial cultures. notulaebotanicae.romdpi.commdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS) in Extract Analysis
While GC-MS is the more common technique for FAME analysis, Electrospray Ionization Mass Spectrometry (ESI-MS) can also be utilized, particularly for the analysis of extracts without chromatographic separation (direct infusion) or coupled with liquid chromatography (LC-MS). rsc.orgwindows.netacgpublishing.com ESI is a "soft" ionization technique that typically results in less fragmentation and a more prominent molecular ion or a related adduct (e.g., [M+Na]+ or [M+NH4]+). lcms.czrsc.org
The application of ESI-MS for the direct quantification of FAMEs in complex mixtures like biodiesel has been explored. rsc.org However, the ionization efficiency in ESI can vary significantly between different FAMEs, which needs to be accounted for in quantitative studies. rsc.org In the analysis of complex extracts, ESI-MS can provide complementary information to GC-MS, especially for less volatile or thermally labile compounds that are not amenable to GC analysis. windows.netacgpublishing.com
Quantitative Analysis Using Selected Ion Monitoring (SIM)
Gas chromatography-mass spectrometry (GC-MS) operated in the selected ion monitoring (SIM) mode is a powerful technique for the quantitative analysis of this compound. wiley.comresearchgate.netnih.govacs.org This approach offers significantly higher sensitivity and selectivity compared to full-scan mode, making it ideal for detecting and quantifying low-abundance fatty acid methyl esters (FAMEs). wiley.comnih.govacs.org In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, rather than scanning the entire mass range. wiley.commdpi.com This targeted approach minimizes background noise and enhances the signal-to-noise ratio, allowing for the detection of trace amounts of the compound. nih.gov
For saturated fatty acid methyl esters like this compound, characteristic fragment ions are monitored. The most common ions used for quantification of saturated FAMEs are m/z 74 and m/z 87. wiley.comresearchgate.netnih.govacs.org The ion at m/z 74 corresponds to the McLafferty rearrangement product of the methyl ester group, while m/z 87 is also a significant fragment. wiley.comresearchgate.netnih.govacs.org In some applications, other ions may be selected for confirmation. mdpi.com The ratio of these selected ions, combined with the compound's specific retention time, provides a high degree of confidence in its identification and quantification. wiley.comresearchgate.netnih.gov This method has been successfully applied to quantify methyl-branched fatty acids in various food matrices. researchgate.net
The enhanced sensitivity of GC-MS-SIM allows for the detection of FAMEs at levels approximately 10 to 20 times lower than GC-MS in full-scan mode or gas chromatography with flame ionization detection (GC-FID). nih.govacs.org This makes it particularly suitable for analyzing environmental samples or biological materials where the concentration of this compound may be very low. nih.gov
Table 1: Selected Ions for SIM Analysis of Saturated Fatty Acid Methyl Esters
| Ion (m/z) | Significance | Reference |
| 74 | Quantification ion (McLafferty rearrangement) | wiley.comresearchgate.netnih.govacs.org |
| 87 | Quantification/Confirmation ion | wiley.comresearchgate.netnih.govacs.org |
| 143 | Characteristic fragment | nih.gov |
| 241 | Characteristic fragment | nih.gov |
This table is interactive. Click on the headers to sort the data.
Complementary Spectroscopic Methods for Structural Confirmation
To ensure the unambiguous identification of this compound, complementary spectroscopic techniques are employed to provide detailed structural information.
Infrared (IR) spectrophotometry is a valuable tool for confirming the functional groups present in this compound. The IR spectrum of a fatty acid methyl ester exhibits characteristic absorption bands corresponding to specific molecular vibrations.
Key IR absorption bands for this compound include:
C=O Stretching: A strong absorption band is typically observed around 1740 cm⁻¹, which is characteristic of the carbonyl group in the ester functionality.
C-O Stretching: Bands corresponding to the C-O stretching vibrations of the ester group are also present.
C-H Stretching and Bending: Absorptions related to the stretching and bending vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the long alkyl chain are prominent.
Studies on branched-chain saturated fatty acid methyl esters have shown specific absorbance bands that can help differentiate iso and anteiso structures. nih.gov The vapor phase IR spectrum for this compound is available in public databases. nih.gov
Table 2: Characteristic IR Absorption Bands for Fatty Acid Methyl Esters
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
| ~1740 | C=O Stretch (Ester) | centrumdp.sk |
| ~2925, ~2853 | C-H Stretch (Alkyl) | centrumdp.sk |
| ~1450 | C-H Bend (Methylene) | centrumdp.sk |
| ~1365 | C-H Bend (Methyl) | centrumdp.sk |
| ~1162 | C-O Stretch (Ester) | centrumdp.sk |
This table is interactive. Click on the headers to sort the data.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, confirming the placement of the methyl branch. Both ¹H and ¹³C NMR are utilized for complete structural elucidation.
In the ¹H NMR spectrum of a similar compound, methyl 10-methylhexadecanoate, the signal for the protons of the methyl ester group (O-CH₃) typically appears as a singlet around 3.6 ppm. aocs.org The protons of the terminal methyl groups of the iso-branched chain would appear as a doublet. The complex multiplet signals for the methylene (CH₂) protons of the long aliphatic chain are also observed. aocs.org
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group will have a characteristic chemical shift. The carbon of the methyl ester group and the carbons of the branched methyl group will also have distinct signals. Public databases contain ¹³C NMR spectral data for this compound. nih.gov
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -OCH₃ | ~3.6 | Singlet |
| -CH(CH₃)₂ | --- | Multiplet |
| -CH(CH ₃)₂ | ~0.8-0.9 | Doublet |
| -CH₂- chain | ~1.2-1.6 | Multiplet |
| -CH₂-COOCH₃ | ~2.3 | Triplet |
This table is interactive. Click on the headers to sort the data. Note: Predicted values are based on typical shifts for similar structures.
Table 4: Available ¹³C NMR Spectral Data for this compound
| Data Availability | Source |
| Available | nih.gov |
This table is interactive. Click on the headers to sort the data.
Infrared (IR) Spectrophotometry
Method Validation in Complex Biological Matrices
For the reliable quantification of this compound in complex biological samples, it is crucial to validate the analytical method. This ensures the accuracy, precision, and robustness of the results.
Method validation involves assessing several key parameters:
Linearity: The linearity of the method is determined by analyzing a series of standard solutions of this compound at different concentrations. A calibration curve is constructed by plotting the instrument response against the concentration. A good linear relationship, typically with a coefficient of determination (r²) greater than 0.99, is essential for accurate quantification. mdpi.comnih.govscienceopen.com
Recovery: Recovery studies are performed to evaluate the efficiency of the entire analytical procedure, including extraction and any derivatization steps. This is done by spiking a blank matrix (similar to the sample but without the analyte) with a known amount of this compound and measuring the amount recovered. Acceptable recovery rates are generally within a range of 80-120%. mdpi.comnih.govwiley.com
Limit of Quantification (LOQ): The LOQ is the lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy. mdpi.comwiley.com It is often determined as the concentration that gives a signal-to-noise ratio of 10:1. scienceopen.comwiley.com The limit of detection (LOD), the lowest concentration that can be detected, is typically determined at a signal-to-noise ratio of 3:1. scienceopen.comnih.govwiley.com
One study on the quantification of fatty acid methyl esters in suet oil reported good linearity (r² > 0.999), recovery in the range of 82.1%–98.7%, and LOQ values between 1.25 and 5.95 μg/L for the targeted FAMEs. mdpi.com
Table 5: Method Validation Parameters for FAME Analysis
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (r²) | > 0.99 | mdpi.comnih.govscienceopen.com |
| Recovery | 80-120% | mdpi.comnih.govwiley.com |
| Limit of Quantification (S/N) | 10:1 | scienceopen.comwiley.com |
| Limit of Detection (S/N) | 3:1 | scienceopen.comnih.govwiley.com |
This table is interactive. Click on the headers to sort the data.
Fatty acids like 15-methylhexadecanoic acid are often derivatized to their corresponding methyl esters before GC-MS analysis. nacalaiusa.comnih.gov This process, known as methylesterification, increases the volatility and thermal stability of the analyte, and improves its chromatographic properties by reducing peak tailing. wiley.comnacalaiusa.com
Several reagents can be used for methylesterification, including methanol (B129727) with an acid catalyst like boron trifluoride (BF₃), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄). wiley.com The choice of derivatization reagent and reaction conditions (e.g., temperature, time) should be optimized to ensure complete and efficient conversion of the fatty acid to its methyl ester without causing degradation or isomerization. mdpi.comwiley.com For instance, some methods allow for methylation at a relatively low temperature of 37°C. nacalaiusa.comnacalai.com
It is important to consider that the derivatization step can introduce variability into the analysis. Therefore, the efficiency and reproducibility of the methylesterification process must be carefully evaluated during method validation. mdpi.com The use of an internal standard, added before the derivatization step, can help to correct for any inconsistencies in the reaction or sample loss during workup. wiley.com
Biological Activities and Mechanistic Investigations of Methyl 15 Methylhexadecanoate
Interactions with Cellular Components and Signaling Pathways
Methyl 15-methylhexadecanoate, a branched-chain fatty acid methyl ester, interacts with various biological systems, influencing metabolic pathways and showing affinity for specific enzymes.
Enzyme and Receptor Binding Affinity
Research has shown that this compound can interact with key metabolic enzymes. Specifically, in a study of fatty acids from the diatom Amphora sp., this compound was identified as having an inhibitory effect on Cytochrome P450 1A2 (CYP1A2), one of the principal enzymes involved in drug metabolism and the biotransformation of foreign substances. bioflux.com.ro However, the same study noted that it does not inhibit other major CYP isoforms, suggesting a degree of selectivity in its enzymatic interactions. bioflux.com.ro
Table 1: Enzyme Interaction of this compound
| Enzyme | Interaction Type | Source |
|---|---|---|
| Cytochrome P450 1A2 (CYP1A2) | Inhibition | bioflux.com.ro |
Modulation of Metabolic Processes
This compound is the methyl ester of 15-methylhexadecanoic acid (iso-C17:0), a monomethyl branched-chain fatty acid (mmBCFA). The synthesis of these fatty acids in mammals is closely linked to the catabolism of branched-chain amino acids (BCAAs). nih.gov Studies in adipocytes (fat cells) have demonstrated that the carbon skeletons from BCAAs can be used to produce mmBCFAs, including 15-methylhexadecanoate. nih.gov
The levels of mmBCFAs are subject to metabolic regulation and can be altered in certain physiological states. For instance, research in mouse models of diet-induced obesity has shown that the synthesis of mmBCFAs is suppressed, which is consistent with the observed downregulation of the BCAA catabolism pathway in obesity and diabetes. nih.gov Furthermore, plasma levels of mmBCFAs have been found to be decreased in morbidly obese patients and correlate negatively with markers of metabolic disease, such as insulin (B600854) resistance. nih.gov In lower organisms, mmBCFAs are known to be important for regulating the fluidity of cell membranes. nih.gov
Anti-inflammatory Properties and Mechanisms of Action
In silico (computer-based) pharmacological studies have predicted that this compound possesses anti-inflammatory properties. bioflux.com.ro Analysis of compounds from the microalgae Amphora sp. identified this compound as a potential anti-inflammatory agent. bioflux.com.ro This prediction suggests the compound may interfere with biological pathways that lead to inflammatory responses, although the precise mechanisms require further experimental validation.
Antimicrobial Effects of this compound and its Acid Form
Both this compound and its corresponding carboxylic acid, 15-methylhexadecanoic acid, have been investigated for their antimicrobial properties.
Computational predictions have suggested that this compound has both antibacterial and antifungal activities. bioflux.com.roresearchgate.net These in silico analyses point towards its potential as a broad-spectrum antimicrobial agent. bioflux.com.ro
The acid form, 15-methylhexadecanoic acid, isolated from the leaves of Calliandra calothyrsus, has been tested experimentally for its antibacterial efficacy. e-nps.or.kr It demonstrated moderate activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. e-nps.or.krkoreamed.org The activity was quantified by determining the Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency. e-nps.or.krkoreamed.org
Table 2: Antibacterial Activity of 15-Methylhexadecanoic Acid
| Bacterial Strain | Type | MIC (μg/mL) | Activity Level | Source |
|---|---|---|---|---|
| Staphylococcus aureus | Gram-positive | 32 | Moderate | e-nps.or.krkoreamed.org |
| Enterococcus faecalis | Gram-positive | 64 | Moderate | e-nps.or.krkoreamed.org |
| Escherichia coli | Gram-negative | 16 | Moderate | e-nps.or.krkoreamed.org |
| Pseudomonas aeruginosa | Gram-negative | 32 | Moderate | e-nps.or.krkoreamed.org |
In Silico Pharmacological Screening and Prediction of Activity
Computational tools are increasingly used to predict the biological activities of chemical compounds, offering a preliminary screening before undertaking laboratory experiments.
Prediction of Activity Spectra for Substances (PASS) Analysis
The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities based on a compound's chemical structure. genexplain.comway2drug.com The prediction is given as a probability of being active (Pa) or inactive (Pi). genexplain.com A Pa value greater than 0.7 suggests a high likelihood of exhibiting the activity, while a Pa value between 0.5 and 0.7 indicates a moderate probability. bioflux.com.ro
A PASS analysis performed on fatty acid compounds identified in the diatom Amphora sp. predicted that this compound has several biological activities. bioflux.com.roresearchgate.net
Table 3: PASS-Predicted Activities for this compound
| Predicted Activity | Probability | Source |
|---|---|---|
| Anti-inflammatory | Predicted | bioflux.com.roresearchgate.net |
| Antibacterial | Predicted | bioflux.com.roresearchgate.net |
| Antifungal | Predicted | bioflux.com.roresearchgate.net |
| Antiviral | Predicted | bioflux.com.roresearchgate.net |
| Antineoplastic | Predicted | bioflux.com.roresearchgate.net |
| Antioxidant | Predicted | bioflux.com.roresearchgate.net |
Absorption, Distribution, Metabolism, Excretion (ADME) Predictions
In silico analyses provide valuable predictions regarding the pharmacokinetic properties of chemical compounds, including this compound. Studies based on the analysis of fatty acids from the microalgae Amphora sp. have shown that this compound is predicted to have high intestinal absorption. bioflux.com.ro However, the same analysis predicted that the compound would not permeate the blood-brain barrier. bioflux.com.ro These ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that fatty acid compounds like this compound possess potential as drug ingredients based on their pharmacokinetic properties and compliance with Lipinski's rule of five. bioflux.com.roresearchgate.net
Table 1: Predicted ADME Properties of this compound
| Property | Predicted Outcome | Source |
|---|---|---|
| Intestinal Absorption | High | bioflux.com.ro |
| Blood-Brain Barrier (BBB) Permeation | Non-permeant | bioflux.com.ro |
| Lipinski's Rule of Five | Compliant | bioflux.com.roresearchgate.net |
Cytochrome P450 (CYP) Enzyme Inhibition Profiles
Cytochrome P450 enzymes are crucial for the metabolism and elimination of xenobiotics. bioflux.com.ro In silico predictions for this compound, identified as a component of the microalgae Amphora sp., indicate a specific interaction profile with major CYP isoforms. bioflux.com.ro The compound is predicted to act as an inhibitor of the CYP1A2 enzyme. bioflux.com.ro Conversely, the analysis suggested that this compound does not inhibit four other major CYP isoforms: CYP2C19, CYP2C9, CYP2D6, and CYP3A4. bioflux.com.ro This lack of broad inhibition suggests a potentially lower risk of certain drug-drug interactions. bioflux.com.ro
Table 2: Predicted Cytochrome P450 (CYP) Inhibition Profile for this compound
| CYP Isoform | Predicted Activity | Source |
|---|---|---|
| CYP1A2 | Inhibitor | bioflux.com.ro |
| CYP2C19 | Non-inhibitor | bioflux.com.ro |
| CYP2C9 | Non-inhibitor | bioflux.com.ro |
| CYP2D6 | Non-inhibitor | bioflux.com.ro |
| CYP3A4 | Non-inhibitor | bioflux.com.ro |
Role as a Biochemical Reagent in In Vitro Research
This compound serves as a biochemical reagent and a research standard for life science-related studies. medchemexpress.comresearchgate.net As a fatty acid methyl ester (FAME), it is frequently used as a standard in analytical techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-EI-qMS). labtorg.kznih.gov The esterification of fatty acids to their methyl ester form, like this compound, is a common sample preparation step. labtorg.kz This derivatization neutralizes the highly polar carboxyl group of the fatty acid, which reduces the tendency for the compound to form hydrogen bonds and thus prevents adsorption issues during analysis. labtorg.kz The resulting FAMEs offer excellent stability and allow for quick, quantitative analysis, making them indispensable for the accurate identification and quantification of fatty acids in various biological and industrial samples. labtorg.kznih.gov
Influence on Lipid Profiles and Metabolism in Eukaryotic Organisms (e.g., Fish)
In mammals, research on 3T3-L1 adipocytes (fat cells) has shown that 15-methylhexadecanoate (iso-C17:0) is an endogenous product of the enzyme fatty acid synthase (FASN). nih.gov Its synthesis is influenced by the catabolism of branched-chain amino acids. nih.gov Specifically, tracer studies using isotopes confirmed that the branched intermediate from leucine (B10760876) catabolism, isovaleryl-CoA, is directly incorporated into the synthesis of iso-C17:0. nih.gov
Furthermore, studies in the nematode Caenorhabditis elegans have highlighted the essential nature of mmBCFAs, including 15-methyl hexadecanoic acid (C17ISO). plos.org C. elegans synthesizes these fatty acids de novo, and they are crucial for the organism's growth and development. plos.org Suppression of their biosynthesis leads to a growth arrest, demonstrating their fundamental role in the organism's metabolism. plos.orgebi.ac.uk
Future Research Directions and Potential Applications of Methyl 15 Methylhexadecanoate
The scientific inquiry into methyl 15-methylhexadecanoate, an iso-branched fatty acid methyl ester, is expanding, revealing its presence and potential significance across various biological systems. As research progresses, several key areas have emerged as focal points for future investigation, promising to unlock a deeper understanding of its synthesis, biological roles, and potential applications. These research directions range from developing advanced chemical synthesis methods to exploring its utility as a biomarker in complex biological models.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 15-methylhexadecanoate in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of 15-methylhexadecanoic acid with methanol under acidic catalysis (e.g., sulfuric acid or HCl). Detailed protocols should include reflux conditions, molar ratios, and purification steps (e.g., distillation or column chromatography). Characterization via H/C NMR and GC-MS is critical to confirm esterification completion and purity. For reproducibility, document reagent sources, reaction temperatures, and purification yields .
Q. What chromatographic techniques are optimal for analyzing this compound purity and isomer separation?
- Methodological Answer : Gas chromatography (GC) using polar capillary columns (e.g., SP-2560 or CP-Sil 88) is preferred for separating methyl-branched isomers. Isothermal or temperature-programmed methods (e.g., 180–220°C) enhance resolution. Combine with flame ionization detection (FID) for quantification. Validate retention indices against certified standards and report column specifications, carrier gas flow rates, and temperature gradients to ensure reproducibility .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Follow GHS hazard classifications (skin/eye irritation, respiratory sensitivity). Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation of vapors. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in a cool, ventilated area away from oxidizers. Document emergency procedures and disposal protocols compliant with local regulations .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize branched byproducts during this compound synthesis?
- Methodological Answer : Optimize catalyst concentration (e.g., 2–5% HSO) and reaction time to reduce side reactions. Monitor intermediate formation via TLC or inline FTIR. Use kinetic studies to identify temperature thresholds that favor esterification over acid-catalyzed branching. Compare yields under varying conditions (e.g., solvent-free vs. toluene-mediated) and validate with spectroscopic data .
Q. How should discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound be resolved?
- Methodological Answer : Cross-validate literature data using standardized methods (e.g., DSC for melting points, shake-flask technique for solubility). Assess experimental variables (e.g., purity of starting materials, calibration standards). Perform meta-analyses to identify outliers and correlate with synthesis or analytical conditions. Transparent reporting of measurement uncertainties and instrument calibration is essential .
Q. What strategies improve resolution of structural isomers in complex mixtures containing this compound?
- Methodological Answer : Combine GC with mass spectrometry (GC-MS) for isomer identification via fragmentation patterns. Use silver-ion chromatography (Ag-TLC or HPLC) to separate unsaturated or branched analogs. For quantitation, employ internal standards (e.g., methyl heptadecanoate) and validate against certified reference materials. Document column aging effects and retention time shifts to ensure analytical consistency .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility of this compound characterization data?
- Methodological Answer : Provide detailed metadata, including instrument parameters (e.g., NMR pulse sequences, GC oven gradients), sample preparation steps, and raw data archiving. Use open-access platforms to share spectra and chromatograms. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite established protocols from peer-reviewed literature .
Q. What statistical approaches are suitable for validating quantitative analyses of this compound in biological matrices?
- Methodological Answer : Apply linear regression for calibration curves (R > 0.99) and assess limits of detection/quantitation (LOD/LOQ) via signal-to-noise ratios. Use ANOVA to compare inter-day/intra-day variability. For trace analysis, validate recovery rates (85–115%) and matrix effects using spike-and-recovery experiments. Report confidence intervals and p-values for significance testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
